molecular formula C16H13N3O2S B12483223 4-methyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

4-methyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

Cat. No.: B12483223
M. Wt: 311.4 g/mol
InChI Key: VXYHTISXDSIYLA-UHFFFAOYSA-N
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Description

4-methyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a sulfanylidene group, and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide typically involves the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid. This reaction is carried out in water, which serves as an optimal reaction medium due to its alignment with green chemistry principles. The reaction conditions are mild, and the yields are nearly quantitative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of water as a solvent and minimizing hazardous chemicals, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzamide moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-methyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of combinatorial libraries of quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with enzymes and receptors, modulating their activity. The sulfanylidene group may contribute to the compound’s ability to form covalent bonds with target proteins, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide
  • 4-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)carbamate

Uniqueness

4-methyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is unique due to its quinazoline core, which distinguishes it from other similar compounds that may have different core structures

Properties

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

4-methyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

InChI

InChI=1S/C16H13N3O2S/c1-10-6-8-11(9-7-10)14(20)18-19-15(21)12-4-2-3-5-13(12)17-16(19)22/h2-9H,1H3,(H,17,22)(H,18,20)

InChI Key

VXYHTISXDSIYLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S

Origin of Product

United States

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